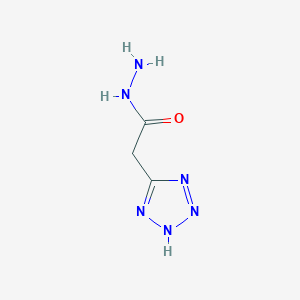

四唑-5-乙酰酰肼

描述

Tetrazole-5-acetohydrazide is a useful research compound. Its molecular formula is C3H6N6O and its molecular weight is 142.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetrazole-5-acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrazole-5-acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗真菌应用

四唑-5-乙酰酰肼: 衍生物已被合成并评估了其抗真菌特性,特别是针对白色念珠菌 . 这些化合物已被证明会导致真菌细胞质膜损伤,从而产生杀真菌活性。 四唑环的存在有助于该化合物破坏麦角甾醇的生物合成,而麦角甾醇是真菌细胞膜的关键成分 .

点击化学合成

该化合物在点击化学中发挥着重要作用,点击化学是一个专注于快速、高产化学合成的领域 . 四唑-5-乙酰酰肼可用于在环保条件下(如使用水作为溶剂和适度温度)创建四唑衍生物,这有利于医药和制药应用 .

药物化学中的生物等排体替代

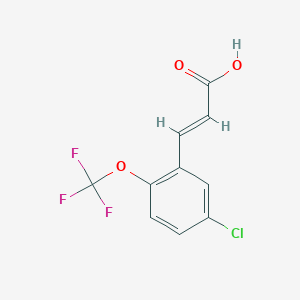

包括四唑-5-乙酰酰肼在内的四唑类化合物在药物化学中被用作羧酸的生物等排体替代物 . 这种应用在各种临床药物的开发中意义重大,其中四唑部分可以模拟羧酸的功能,从而可能导致更好的药代动力学和药效学特性 .

农业化学品

在农业中,四唑衍生物因其作为生长调节剂和杀虫剂的潜力而被利用 . 四唑-5-乙酰酰肼的结构特性允许开发可以与植物和害虫中特定生物靶标相互作用的化合物,从而提供了一种管理作物生长和防止侵染的方法 .

照相工业

四唑-5-乙酰酰肼的独特化学特性在照相工业中得到应用 . 其反应性和稳定性使其适用于某些摄影过程,它可以参与图像显影所必需的化学反应 .

炸药成分

由于其稳定的杂环结构,四唑-5-乙酰酰肼也被用于炸药的配制 . 四唑环富含能量的特性使其成为设计含能材料的宝贵成分,有助于炸药的性能 .

作用机制

Target of Action

Tetrazole-5-acetohydrazide is a synthetic organic heterocyclic compound Tetrazoles in general have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry .

Mode of Action

It’s known that tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with few active metals and produce new compounds .

Biochemical Pathways

Tetrazoles in general are known to play a significant role in medicinal and pharmaceutical applications .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in sar-driven medicinal chemistry analogue syntheses .

Result of Action

Tetrazoles in general have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .

Action Environment

It’s known that tetrazoles are stable over a wide ph range and they are also stable to various oxidizing and reducing agents .

生化分析

Biochemical Properties

Tetrazole-5-acetohydrazide, like other tetrazoles, is often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Molecular Mechanism

Tetrazoles are known to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This could potentially influence their interactions with biomolecules.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of Tetrazole-5-acetohydrazide in laboratory settings. Tetrazoles are known to be resistant to biological degradation , which suggests that they may have long-term effects on cellular function.

Metabolic Pathways

There is currently no specific information available on the metabolic pathways that Tetrazole-5-acetohydrazide is involved in. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which suggests that they may interact with enzymes or cofactors involved in metabolic pathways.

属性

IUPAC Name |

2-(2H-tetrazol-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKUAKLZOIABHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

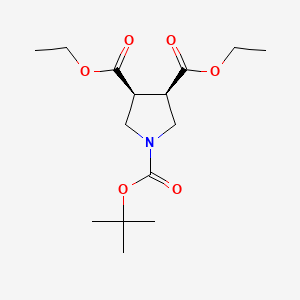

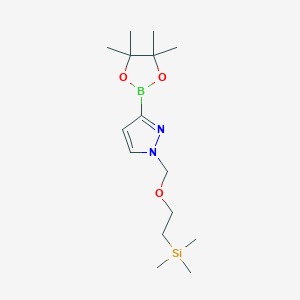

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)

![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)

![2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B1425901.png)